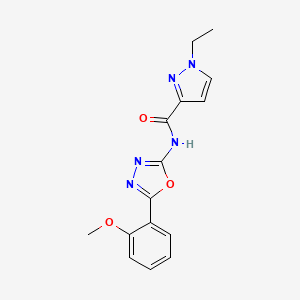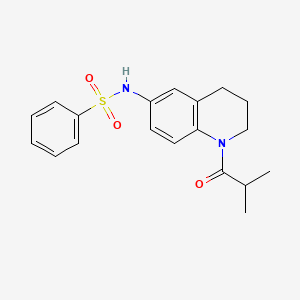
1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPC is a pyrazole-based compound that has shown promising results in studies related to cancer treatment, neuroprotection, and antiviral activity.
Scientific Research Applications
Synthesis and Antibacterial Activity
1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide, as part of a broader class of compounds including 1,3,4-oxadiazoles and pyrazoles, has been synthesized and evaluated for its potential applications in various scientific research areas. One notable application is in the synthesis of novel derivatives with antibacterial properties. For example, compounds synthesized with similar structures have been tested for their antibacterial activity, demonstrating the potential for this chemical framework to serve as a base for developing new antibacterial agents (Aghekyan et al., 2020).
Cytotoxicity and Anticancer Applications
Another significant area of application is in cytotoxicity and anticancer research. Derivatives of 1,3,4-oxadiazoles and pyrazoles have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, research has shown that some newly synthesized pyrazolo[1,5-a]pyrimidine derivatives exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in anticancer studies (Hassan, Hafez, & Osman, 2014).
Synthesis and Structural Analysis
The compound's synthesis and structural analysis have also been a focal point of scientific research, providing insights into the chemical and physical properties that could inform its application in various fields. Studies involving similar compounds have utilized X-ray diffraction data to elucidate structural characteristics, crucial for understanding the compound's chemical behavior and potential for modification in pharmaceutical applications (Wang et al., 2017).
Pharmacological Evaluation
Furthermore, the pharmacological evaluation of related heterocyclic compounds, including 1,3,4-oxadiazole and pyrazole derivatives, has explored their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This broad spectrum of pharmacological activities indicates the versatility of this chemical framework for developing new therapeutic agents (Faheem, 2018).
properties
IUPAC Name |
1-ethyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-3-20-9-8-11(19-20)13(21)16-15-18-17-14(23-15)10-6-4-5-7-12(10)22-2/h4-9H,3H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZFTIWMRPVIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2719953.png)


![(E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2719956.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2719957.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2719960.png)



![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2719969.png)

![1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2719971.png)

![5-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2719975.png)